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Compound of Interest

Compound Name: 3-Chloro-6-nitro-1H-indazole

Cat. No.: B1360040 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Chloro-6-nitro-1H-indazole, a key heterocyclic compound with significant potential in

medicinal chemistry and drug development. This document is intended for researchers,

scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 3-Chloro-6-nitro-1H-indazole
3-Chloro-6-nitro-1H-indazole is a substituted indazole, a class of bicyclic aromatic

compounds that are isosteric with purines and other biologically important molecules. The

presence of the chloro and nitro groups, along with the indazole core, imparts unique electronic

and steric properties, making it a valuable scaffold for the synthesis of novel therapeutic

agents. Accurate structural elucidation through spectroscopic methods is paramount for its

application in drug design and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural determination of organic molecules in

solution. For 3-Chloro-6-nitro-1H-indazole, both ¹H and ¹³C NMR provide critical information

about its atomic connectivity and chemical environment.

Experimental Protocol: NMR Spectroscopy
Sample Preparation:
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A sample of approximately 5-10 mg of 3-Chloro-6-nitro-1H-indazole is dissolved in 0.5-0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ =

0.00 ppm).

Instrumentation and Data Acquisition:

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR

spectrometer.

For ¹H NMR, a standard single-pulse experiment is performed with a sufficient number of

scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is conducted to obtain singlets for each carbon

atom, requiring a larger number of scans due to the low natural abundance of the ¹³C

isotope.

¹H NMR Data
The ¹H NMR spectrum of 3-Chloro-6-nitro-1H-indazole in DMSO-d₆ exhibits distinct signals

corresponding to the aromatic protons and the N-H proton of the indazole ring.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

14.01 Singlet 1H N1-H

8.50 Multiplet 1H H-7

8.02 Multiplet 1H H-5

7.93 Multiplet 1H H-4

Interpretation of ¹H NMR Spectrum: The downfield chemical shift of the N-H proton at 14.01

ppm is characteristic of the acidic proton of the indazole ring in DMSO-d₆. The aromatic protons

at positions 4, 5, and 7 show complex splitting patterns (multiplets) due to spin-spin coupling.
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The electron-withdrawing nature of the nitro group at position 6 and the chloro group at position

3 significantly influences the chemical shifts of the neighboring protons, causing them to

resonate at lower fields.

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

chemical shifts for 3-Chloro-6-nitro-1H-indazole have been reported in the literature.[1]

Assignment

C-3

C-3a

C-4

C-5

C-6

C-7

C-7a

Note: Specific chemical shift values for 3-Chloro-6-nitro-1H-indazole are found in the cited

literature and are typically observed in DMSO-d₆.

Interpretation of ¹³C NMR Spectrum: The carbon atoms in the indazole ring system are

expected to have distinct chemical shifts based on their electronic environment. The carbon

atom attached to the chlorine (C-3) will be significantly affected, as will the carbons in proximity

to the nitro group (C-5, C-6, and C-7). The quaternary carbons (C-3a and C-7a) will also have

characteristic chemical shifts.
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3-Chloro-6-nitro-1H-indazole

¹H NMR Signals¹³C NMR Signals
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Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
Sample Preparation:

A small amount of 3-Chloro-6-nitro-1H-indazole is finely ground with potassium bromide

(KBr).

The mixture is then pressed into a thin, transparent pellet.

Instrumentation and Data Acquisition:

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Predicted IR Data
While a specific experimental IR spectrum for 3-Chloro-6-nitro-1H-indazole is not readily

available in the searched literature, the expected absorption bands can be predicted based on

the functional groups present and by comparison with related compounds such as 1H-indazole

and 6-nitroindazole.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3400-3300 N-H Stretch Indazole N-H

~3100-3000 C-H Stretch Aromatic C-H

~1600-1450 C=C Stretch Aromatic Ring

~1550-1500 & ~1350-1300
N-O Stretch (asymmetric &

symmetric)
Nitro Group (NO₂)

~800-700 C-Cl Stretch Aryl Halide

Interpretation of IR Spectrum: The IR spectrum is expected to be dominated by the strong

absorption bands of the nitro group. The asymmetric and symmetric stretching vibrations of the
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NO₂ group are characteristic and provide clear evidence for its presence. The N-H stretching

vibration of the indazole ring is also a key feature, appearing as a broad band in the high-

frequency region. The aromatic C-H and C=C stretching vibrations will be present in their

typical regions. The C-Cl stretch appears at lower wavenumbers.

Functional Groups & Vibrational Modes

3-Chloro-6-nitro-1H-indazole
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Caption: Key functional groups and their expected IR vibrational modes.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

providing information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry
Instrumentation and Data Acquisition:
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Mass spectra can be acquired using various ionization techniques. For 3-Chloro-6-nitro-1H-
indazole, Direct Chemical Ionization (DCI) with ammonia as the reagent gas is a suitable

method.

The sample is introduced into the ion source, and the resulting ions are analyzed by a mass

analyzer.

Mass Spectrometry Data
The mass spectrum provides the molecular weight of the compound.

m/z Ion

197 [M+H]⁺

Interpretation of Mass Spectrum: The molecular weight of 3-Chloro-6-nitro-1H-indazole is

197.58 g/mol . The observed peak at m/z 197 corresponds to the protonated molecule

([M+H]⁺), which is consistent with the expected molecular formula of C₇H₄ClN₃O₂.[2] The

isotopic pattern of the molecular ion peak would also show the characteristic presence of a

chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and validated

structural characterization of 3-Chloro-6-nitro-1H-indazole. The combined analysis of NMR,

IR, and Mass Spectrometry data confirms the molecular structure and provides the necessary

foundation for its use in further research and development in the pharmaceutical industry. The

detailed protocols and interpretations serve as a valuable resource for scientists working with

this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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